molecular formula C9H12ClNO2S B6613667 Methylphenylethylsulfamoyl chloride CAS No. 1349715-99-6

Methylphenylethylsulfamoyl chloride

Cat. No.: B6613667
CAS No.: 1349715-99-6
M. Wt: 233.72 g/mol
InChI Key: ISCAMBXOCUKHCZ-UHFFFAOYSA-N
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Description

Methylphenylethylsulfamoyl chloride is an organosulfur compound characterized by the presence of a sulfonamide group attached to a phenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylphenylethylsulfamoyl chloride can be synthesized through the reaction of methylphenylethylamine with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition of the product. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHCH}_3 + \text{ClSO}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHSO}_2\text{Cl} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using distillation or recrystallization techniques to obtain the pure product.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: This compound can be oxidized to form sulfonic acids or reduced to form sulfides under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of sulfonamides or sulfonate esters.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

Scientific Research Applications

Methylphenylethylsulfamoyl chloride is utilized in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.

    Biology: Employed in the modification of biomolecules for studying protein functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Applied in the production of polymers and other materials requiring sulfonamide functionalities.

Mechanism of Action

The mechanism by which methylphenylethylsulfamoyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modify the chemical properties of the target, leading to changes in its reactivity and function. The sulfonamide group is particularly reactive towards amines and alcohols, making it a valuable tool in chemical synthesis.

Comparison with Similar Compounds

    Methanesulfonyl Chloride: Another sulfonamide compound used in similar substitution reactions.

    Tosyl Chloride:

    Benzenesulfonyl Chloride: Used in the synthesis of sulfonamides and sulfonate esters.

Uniqueness: Methylphenylethylsulfamoyl chloride is unique due to its specific structure, which combines a phenyl ring with a sulfonamide group. This combination provides distinct reactivity patterns compared to other sulfonamide compounds, making it particularly useful in specialized synthetic applications.

Properties

IUPAC Name

N-methyl-N-(2-phenylethyl)sulfamoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-11(14(10,12)13)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCAMBXOCUKHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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